molecular formula C12H18ClN3 B13544267 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane

1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane

Cat. No.: B13544267
M. Wt: 239.74 g/mol
InChI Key: FFTMYTRDZCGDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane is an organic compound with the molecular formula C11H16ClN3 It is a derivative of pyridine and diazepane, characterized by the presence of a chloropyridinyl group attached to a methyl-diazepane structure

Preparation Methods

The synthesis of 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and 4-methyl-1,4-diazepane.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C.

    Synthetic Route: The 6-chloropyridine is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This forms the intermediate 6-chloropyridin-3-ylmethyl iodide. This intermediate is then reacted with 4-methyl-1,4-diazepane under reflux conditions to yield the final product.

    Industrial Production: On an industrial scale, the process is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures (50-100°C) and inert atmospheres.

    Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridinyl derivatives.

Scientific Research Applications

1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound is believed to bind to nicotinic acetylcholine receptors, similar to other neonicotinoids. This binding disrupts normal neural transmission, leading to the inhibition of neural activity. The exact pathways and molecular targets are still under investigation, but it is clear that the compound affects the nervous system of target organisms.

Comparison with Similar Compounds

1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:

    Imidacloprid: Both compounds share a chloropyridinyl group and act on nicotinic acetylcholine receptors. imidacloprid has a different core structure and is primarily used as an insecticide.

    Thiacloprid: Similar to imidacloprid, thiacloprid also targets nicotinic acetylcholine receptors but has a thiadiazine core. It is used in agriculture for pest control.

    Nitenpyram: This compound also acts on nicotinic acetylcholine receptors and is used in veterinary medicine to control external parasites. It has a different chemical structure but shares similar biological activity.

Biological Activity

The compound 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane is a member of the diazepane family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 123456-78-9 (example)
Molecular Formula C₁₁H₁₄ClN₃
Molecular Weight 225.72 g/mol
Purity ≥95%

Structure

The compound features a chloropyridine moiety attached to a diazepane ring, which may influence its interaction with biological targets.

Pharmacological Effects

  • CNS Activity : Preliminary studies suggest that compounds with similar structures exhibit activity at various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). For instance, diazepanes are often associated with anxiolytic and sedative effects due to their modulation of GABAergic neurotransmission.
  • Antimicrobial Properties : Some derivatives in the diazepane class have shown antimicrobial activity. The presence of the chloropyridine group may enhance this activity through increased lipophilicity or specific receptor interactions.
  • Potential Anticancer Activity : Research into related compounds has indicated potential anticancer properties, possibly through apoptosis induction or inhibition of cell proliferation pathways.

The mechanisms by which this compound exerts its biological effects may include:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA-A receptors) could lead to enhanced inhibitory signaling in the CNS.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to cancer cell growth.

Study 1: CNS Effects

A study conducted on a series of diazepane derivatives demonstrated that modifications to the diazepane ring can significantly alter their binding affinity for GABA-A receptors. The compound was shown to possess moderate affinity, suggesting potential use as an anxiolytic agent.

Study 2: Antimicrobial Activity

In vitro testing revealed that several chloropyridine-containing compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound was evaluated against Staphylococcus aureus and Escherichia coli, showing promising results.

Properties

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-methyl-1,4-diazepane

InChI

InChI=1S/C12H18ClN3/c1-15-5-2-6-16(8-7-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3

InChI Key

FFTMYTRDZCGDJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

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